molecular formula C6H12O B2654138 (Z)-3-methyl-2-penten-1-ol CAS No. 30804-75-2

(Z)-3-methyl-2-penten-1-ol

Cat. No.: B2654138
CAS No.: 30804-75-2
M. Wt: 100.161
InChI Key: QFXSWGXWZXSGLC-XQRVVYSFSA-N
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Description

(Z)-3-Methyl-2-penten-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. The “Z” notation indicates that the higher priority substituents on the double bond are on the same side, giving the molecule its specific geometric configuration. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.

Scientific Research Applications

Chemistry: (Z)-3-Methyl-2-penten-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure allows for the creation of complex molecules with desirable aromatic properties.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in pheromone synthesis in certain insect species.

Industry: The compound is used in the formulation of perfumes and cosmetics due to its pleasant odor. It is also employed in the food industry as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-penten-1-ol can be synthesized through various methods, including:

    Aldol Condensation: This method involves the reaction of acetaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product, which is then dehydrated to yield this compound.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate aldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding unsaturated aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: (Z)-3-Methyl-2-pentenal or (Z)-3-methyl-2-pentenoic acid.

    Reduction: (Z)-3-Methylpentan-1-ol.

    Substitution: (Z)-3-Methyl-2-pentenyl chloride or bromide.

Mechanism of Action

The mechanism by which (Z)-3-methyl-2-penten-1-ol exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting growth.

Comparison with Similar Compounds

    (E)-3-Methyl-2-penten-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different chemical and physical properties.

    3-Methyl-3-penten-1-ol: This compound has the double bond between the third and fourth carbon atoms, altering its reactivity and applications.

    2-Methyl-2-penten-1-ol: The double bond is between the first and second carbon atoms, leading to different chemical behavior.

Uniqueness: (Z)-3-Methyl-2-penten-1-ol is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration is crucial for its role in fragrance and flavor synthesis, as it imparts distinct aromatic properties that are not present in its isomers or other similar compounds.

Properties

IUPAC Name

(Z)-3-methylpent-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXSWGXWZXSGLC-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CO)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30804-75-2
Record name (2Z)-3-methylpent-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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